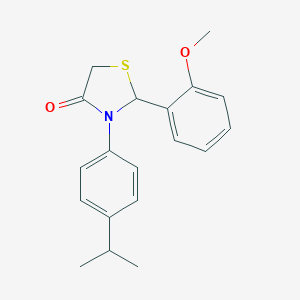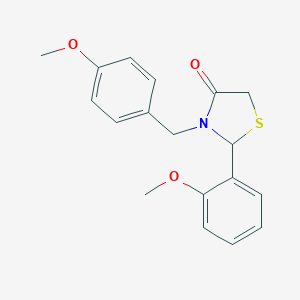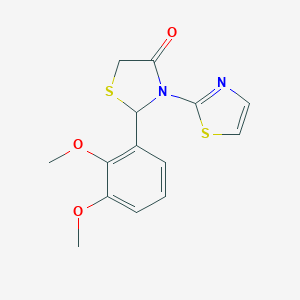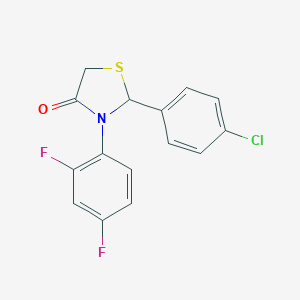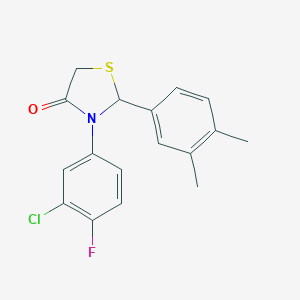![molecular formula C22H14FN3O3 B277781 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B277781.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was originally developed as a kinase inhibitor, but its broad range of biological activities has led to investigations into its potential use in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 exerts its effects by inhibiting a number of kinases that are involved in cellular signaling pathways. In particular, it inhibits RAF kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in regulating cell growth and survival, and is often dysregulated in cancer cells. By inhibiting RAF kinase, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has a number of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). These effects are mediated by the compound's ability to inhibit a number of kinases that are involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. For example, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006. One area of interest is the development of more specific kinase inhibitors that can target specific kinases involved in cancer cell growth and survival. Another area of interest is the development of combination therapies that can target multiple signaling pathways simultaneously. Finally, there is also interest in exploring the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 in the treatment of other diseases, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 involves a number of chemical reactions, starting with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring, followed by reaction with 4-cyanobenzoyl chloride to form the final product.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit a number of kinases that are involved in cancer cell growth and survival, including RAF kinase, which is a key component of the MAPK signaling pathway. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has been shown to have anti-angiogenic properties, which may help to prevent the growth and spread of tumors.
Propriétés
Formule moléculaire |
C22H14FN3O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H14FN3O3/c1-28-19-9-7-14(22-26-17-4-2-3-5-20(17)29-22)11-18(19)25-21(27)15-8-6-13(12-24)10-16(15)23/h2-11H,1H3,(H,25,27) |
Clé InChI |
BKKXQLMOZZLIQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




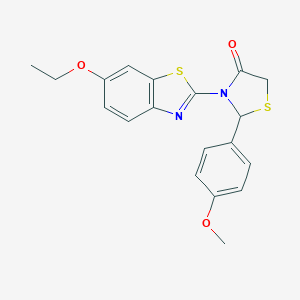

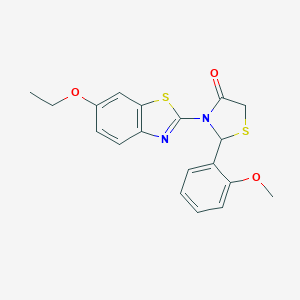
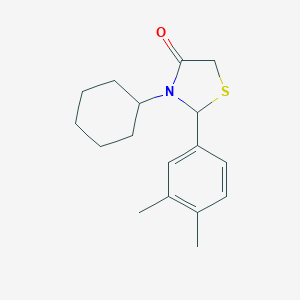
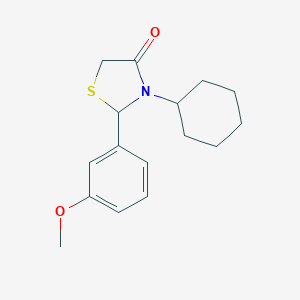
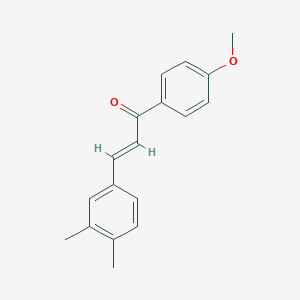
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
